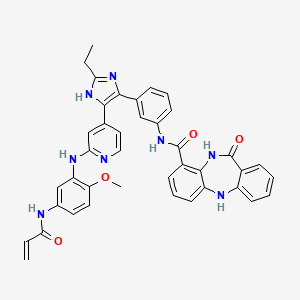
EGFR kinase inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR kinase inhibitor 4 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in EGFR are often associated with various cancers, making it a critical target for cancer therapy .
Méthodes De Préparation
The synthesis of EGFR kinase inhibitor 4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EGFR . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
EGFR kinase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, improving the inhibitor’s binding affinity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
EGFR kinase inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR signaling in cellular processes.
Industry: The compound is used in the development of new EGFR-targeted therapies and diagnostic tools.
Mécanisme D'action
EGFR kinase inhibitor 4 exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound effectively blocks the signaling pathways that promote cell proliferation and survival . The molecular targets involved include the EGFR itself and various downstream effectors in the signaling cascade .
Comparaison Avec Des Composés Similaires
EGFR kinase inhibitor 4 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with reversible binding.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor that targets specific resistance mutations in EGFR. This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors.
Propriétés
Formule moléculaire |
C40H34N8O4 |
|---|---|
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]pyridin-4-yl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50) |
Clé InChI |
XAESQENNLIBUEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


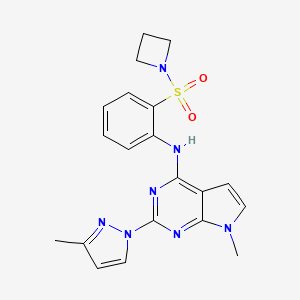
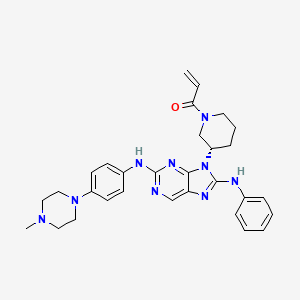

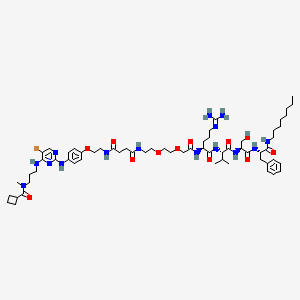


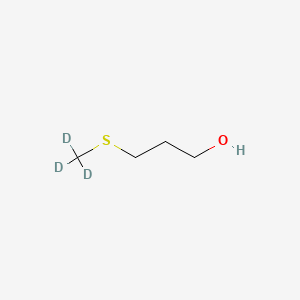
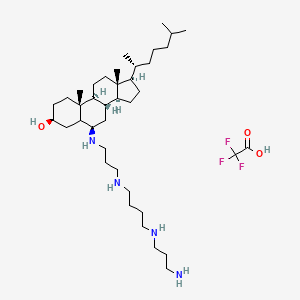
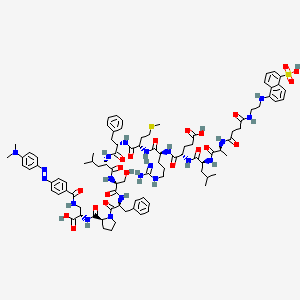
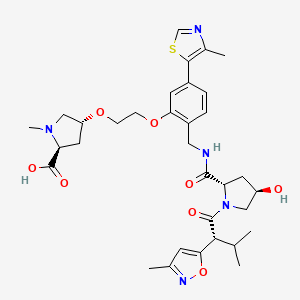
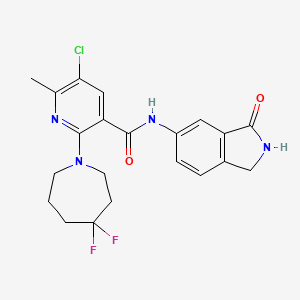
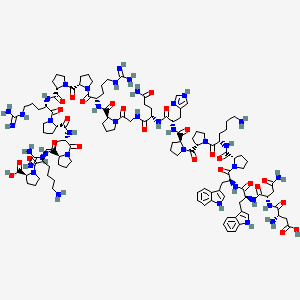
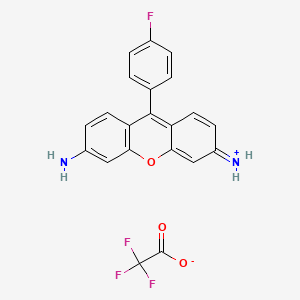
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
